N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 877655-53-3
Cat. No.: VC4588134
Molecular Formula: C22H20FN3O3S2
Molecular Weight: 457.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877655-53-3 |
|---|---|
| Molecular Formula | C22H20FN3O3S2 |
| Molecular Weight | 457.54 |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H20FN3O3S2/c1-29-17-4-2-3-16(11-17)26-21(28)20-18(9-10-30-20)25-22(26)31-13-19(27)24-12-14-5-7-15(23)8-6-14/h2-8,11H,9-10,12-13H2,1H3,(H,24,27) |
| Standard InChI Key | WXVXEAITVCOHFG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F |
Introduction
N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. Its structure combines a thienopyrimidine core with a fluorobenzyl and methoxyphenyl substitution pattern, making it a candidate for biological activity studies such as enzyme inhibition or receptor modulation. The compound's unique scaffold allows for interactions with various biological targets.
Synthesis
The synthesis of N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves:
-
Formation of the Thienopyrimidine Core: Cyclization reactions using thiourea derivatives and appropriate aldehydes or ketones.
-
Substitution Reactions: Introduction of the fluorobenzyl group through nucleophilic substitution.
-
Final Coupling: Attachment of the methoxyphenyl group via thioether bond formation.
Spectroscopic techniques such as NMR (proton and carbon), IR spectroscopy, and LC-MS are used to confirm the structure.
Biological Significance
The compound's design suggests potential applications in:
-
Antimicrobial Activity: The thienopyrimidine scaffold has been associated with antibacterial and antifungal properties.
-
Enzyme Inhibition: The presence of a fluorine atom and amide group enhances its potential as an inhibitor of enzymes like kinases or proteases.
-
Anti-inflammatory Potential: Molecular docking studies on similar compounds suggest interactions with inflammatory mediators such as 5-lipoxygenase.
Table 2: Spectroscopic Data
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | Peaks at ~1700 cm⁻¹ (C=O), ~3400 cm⁻¹ (N-H) |
| ¹H NMR | Signals for aromatic protons and methoxy group |
| LC-MS | Molecular ion peak at ~399 m/z |
Research Applications
-
Drug Development: The compound can be optimized for therapeutic targets such as cancer or infectious diseases.
-
Structure-Activity Relationship (SAR) Studies: Modifications to the fluorobenzyl or methoxyphenyl groups could enhance potency.
-
Molecular Docking Studies: Computational approaches can predict binding affinities to biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume